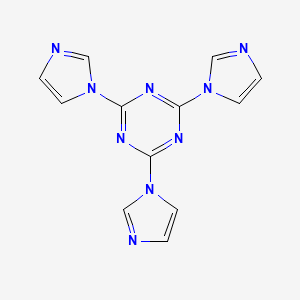

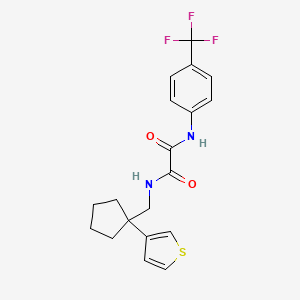

![molecular formula C14H15N3O2S B2913897 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 1351473-05-6](/img/structure/B2913897.png)

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one . Benzo[d]thiazol-2(3H)-one derivatives are known to have various biological activities, including cytotoxic and antibacterial effects .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds such as 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Applications De Recherche Scientifique

Antitumor Activity

The structural modification of known antitumor drugs to reduce toxicity and side effects is a significant area of research. Compounds structurally related to (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide have been studied for their potential as less toxic antitumor candidate drugs. By modifying the molecular structure of teniposide, researchers have discovered compounds with significantly improved IC50 values against healthy human cells, indicating lower toxicity .

Synthesis of Glycosides

Benzothiazole derivatives are used in the synthesis of complex glycosides. For example, the synthesis of methyl 2-acetamido-2-deoxy-3-O-(β-d-galactopyranosyl)-α-d-galactopyranoside from a corresponding thioglycoside derivative involves halide ion-promoted glycosidation . This process is crucial for the development of various biochemical applications, including drug delivery systems and the design of biologically active molecules.

Biological Intermediates

The compound is structurally similar to other benzothiazole derivatives that serve as intermediates in the synthesis of biologically active molecules. These intermediates are essential for the development of new drugs and therapeutic agents .

Chemical Synthesis

Benzothiazole compounds are valuable in chemical synthesis, providing a framework for the development of novel compounds with potential applications in various fields, including medicinal chemistry and material science .

Isoindoloquinoline Derivatives

The compound is related to derivatives used in the synthesis of isoindoloquinoline, a family of compounds with diverse biological properties. These derivatives are synthesized through Claisen–Schmidt-type condensation reactions and have potential applications in pharmaceuticals .

Heterocyclic Arylamides

The synthesis of heterocyclic arylamides, which includes benzothiazole derivatives, is an area of interest due to their wide range of potential applications. These compounds are synthesized using various methods, including hydroxybenzotriazole (HOBT) mediated synthesis, and have applications in drug development .

Mécanisme D'action

Target of Action

The primary target of this compound is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the PTP1B . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .

Biochemical Pathways

The compound affects the insulin and leptin signaling pathways. By inhibiting PTP1B, it prevents the dephosphorylation of the insulin receptor and leptin receptor, thus promoting the signaling of these pathways . The downstream effects include enhanced glucose uptake and increased energy expenditure, which can help in the management of Type II diabetes .

Pharmacokinetics

The compound has shown good in vitro ptp1b inhibitory activity and in vivo antihyperglycemic efficacy , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The inhibition of PTP1B by this compound leads to enhanced insulin and leptin signaling. This results in improved glucose homeostasis and energy balance, thereby helping in the management of Type II diabetes .

Propriétés

IUPAC Name |

N-(2-acetylimino-3-prop-2-enyl-1,3-benzothiazol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2S/c1-4-7-17-12-6-5-11(15-9(2)18)8-13(12)20-14(17)16-10(3)19/h4-6,8H,1,7H2,2-3H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGMSHHZCJIWLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)

![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)

![2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2913830.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2913834.png)

![N-(3-methyl-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrazol-5-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2913835.png)